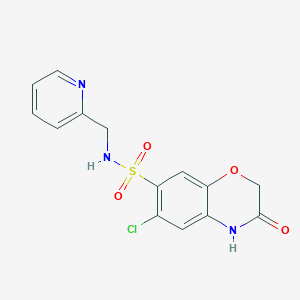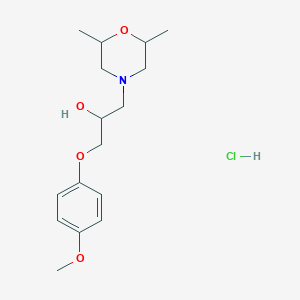
N-isopropyl-3-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-(1-piperidinylsulfonyl)benzamide, also known as N-(1-isoquinolinylsulfonyl)-2-methylpropanamide or known by its abbreviation KN-62, is a potent and selective inhibitor of calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine kinase that is involved in various physiological processes, including synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide binds to the CaMKII regulatory domain, inhibiting its activity by preventing its autophosphorylation and subsequent activation. This leads to a decrease in CaMKII-mediated phosphorylation of its downstream targets, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
The inhibition of CaMKII activity by N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide has been shown to affect various physiological processes. In the brain, it has been shown to impair synaptic plasticity and memory formation. In the heart, it has been shown to decrease contractility and alter ion channel function. Additionally, KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 has been shown to affect the release of neurotransmitters and the regulation of ion channels in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide is a potent and selective inhibitor of CaMKII, making it a valuable tool for studying the role of CaMKII in various physiological processes. However, its use is limited by its potential off-target effects and its poor solubility in aqueous solutions.
Direcciones Futuras
Future research on N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide could focus on the development of more potent and selective inhibitors of CaMKII, as well as the investigation of its effects on other physiological processes. Additionally, the development of more soluble forms of KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 could enable its use in a wider range of experimental settings. Finally, the investigation of the potential therapeutic applications of KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 in various disease states could be an exciting area of future research.
Métodos De Síntesis
The synthesis of N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 3-(1-piperidinylsulfonyl)benzoyl chloride with isopropylamine in the presence of a base. The reaction proceeds through an amide bond formation to give N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide as a white solid in good yield.
Aplicaciones Científicas De Investigación
N-isopropyl-3-(1-piperidinylsulfonyl)benzamideisopropyl-3-(1-piperidinylsulfonyl)benzamide has been extensively used in scientific research as a tool to study the role of CaMKII in various physiological processes. It has been shown to inhibit CaMKII activity in vitro and in vivo, leading to the investigation of its effects on synaptic plasticity, learning, and memory. Additionally, KN-isopropyl-3-(1-piperidinylsulfonyl)benzamide62 has been used to study the role of CaMKII in cardiac function, as well as in the regulation of ion channels and neurotransmitter release.
Propiedades
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)16-15(18)13-7-6-8-14(11-13)21(19,20)17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPUPZCVWJQSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)



![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
